Cas no 2137683-26-0 (3,3-Dimethylpentane-1-sulfonyl fluoride)

3,3-Dimethylpentane-1-sulfonyl fluoride is a versatile chemical intermediate with high purity. It offers exceptional stability and a broad range of applications in organic synthesis. Its unique structure and functionality make it a preferred choice for researchers in pharmaceutical and agrochemical industries, providing reliable performance and precise control over reaction pathways.
3,3-Dimethylpentane-1-sulfonyl fluoride structure
2137683-26-0 structure
Product name:3,3-Dimethylpentane-1-sulfonyl fluoride
CAS No:2137683-26-0
MF:C7H15FO2S
MW:182.256204843521
CID:6317734
PubChem ID:165452848

3,3-Dimethylpentane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-729268
    • 2137683-26-0
    • 3,3-dimethylpentane-1-sulfonyl fluoride
    • 3,3-Dimethylpentane-1-sulfonyl fluoride
    • Inchi: 1S/C7H15FO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3
    • InChI Key: YBKYBXCAJHDTRR-UHFFFAOYSA-N
    • SMILES: S(CCC(C)(C)CC)(=O)(=O)F

Computed Properties

  • Exact Mass: 182.07767905g/mol
  • Monoisotopic Mass: 182.07767905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 2.8

3,3-Dimethylpentane-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-729268-1.0g
3,3-dimethylpentane-1-sulfonyl fluoride
2137683-26-0
1g
$0.0 2023-06-07

Additional information on 3,3-Dimethylpentane-1-sulfonyl fluoride

Introduction to 3,3-Dimethylpentane-1-sulfonyl fluoride (CAS No. 2137683-26-0)

3,3-Dimethylpentane-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2137683-26-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the sulfonyl fluoride class, which is widely recognized for its utility in synthetic chemistry, particularly in the modification of biomolecules and the development of novel therapeutic agents.

The structural uniqueness of 3,3-Dimethylpentane-1-sulfonyl fluoride lies in its highly branched alkyl chain and the presence of a sulfonyl fluoride group at the terminal carbon. This configuration imparts distinct reactivity patterns, making it a valuable intermediate in various synthetic pathways. The compound's ability to participate in nucleophilic substitution reactions has been leveraged in the synthesis of sulfonamides, a class of compounds known for their broad spectrum of biological activities.

In recent years, advancements in medicinal chemistry have highlighted the importance of sulfonyl fluorides as key building blocks in drug design. The fluorine atom in sulfonyl fluorides enhances metabolic stability and binding affinity, which are critical factors in optimizing drug efficacy. 3,3-Dimethylpentane-1-sulfonyl fluoride has been explored as a precursor in the synthesis of fluorinated sulfonamides, which exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts.

One of the most compelling applications of 3,3-Dimethylpentane-1-sulfonyl fluoride is in the development of protease inhibitors. Proteases play a crucial role in various biological processes, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. Researchers have utilized this compound to synthesize novel sulfonamides that target specific protease enzymes, demonstrating promising results in preclinical studies. The branched structure of 3,3-Dimethylpentane-1-sulfonyl fluoride allows for fine-tuning of molecular interactions, enabling the design of highly selective inhibitors.

The reactivity of sulfonyl fluorides is further exploited in the field of biocatalysis. These compounds serve as efficient leaving groups in transition-metal-catalyzed reactions, facilitating the construction of complex molecular architectures. The use of 3,3-Dimethylpentane-1-sulfonyl fluoride as a sulfonylation agent has been reported in the synthesis of peptidomimetics and other bioactive molecules. Such applications underscore its versatility and importance in synthetic organic chemistry.

Recent studies have also explored the role of fluorinated sulfonyl compounds in medicinal chemistry beyond protease inhibition. For instance, derivatives of 3,3-Dimethylpentane-1-sulfonyl fluoride have been investigated for their potential as kinase inhibitors. Kinases are enzymes involved in signal transduction pathways and are often dysregulated in cancer cells. The ability to modulate kinase activity with high precision is crucial for developing effective anticancer therapies. The structural features of this compound contribute to its efficacy as a kinase inhibitor by enhancing binding affinity and selectivity.

The synthesis and application of 3,3-Dimethylpentane-1-sulfonyl fluoride also align with green chemistry principles. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. Catalytic methods have been particularly effective in achieving high yields with fewer byproducts. These advancements not only improve efficiency but also make the production process more environmentally friendly.

Another area where this compound has shown promise is in materials science. Fluorinated sulfonyl compounds are known for their thermal stability and resistance to degradation, making them suitable for use in advanced materials such as polymers and coatings. The unique properties derived from the sulfonyl fluoride group contribute to enhanced material performance under various conditions.

The future prospects for 3,3-Dimethylpentane-1-sulfonyl fluoride are vast and multifaceted. Ongoing research continues to uncover new applications and synthetic strategies that leverage its unique chemical properties. As our understanding of biological systems grows, so does the demand for sophisticated chemical tools like this compound to address complex biological challenges.

In conclusion,3,3-Dimethylpentane-1-sulfonyl fluoride (CAS No. 2137683-26-0) represents a significant advancement in chemical synthesis and pharmaceutical development. Its structural features and reactivity make it an invaluable tool for researchers working on protease inhibitors, kinase inhibitors, and other therapeutic agents. As innovation continues to drive progress across multiple scientific disciplines,this compound will undoubtedly play an increasingly important role in shaping the future of medicine and materials science.

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